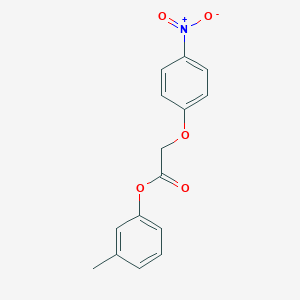![molecular formula C41H32N2O2 B322510 4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE](/img/structure/B322510.png)
4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE is a complex organic compound with a molecular formula of C34H28N2O3. This compound is characterized by its intricate structure, which includes multiple aromatic rings and amide linkages. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of 4-methylbenzoyl chloride, which is then reacted with aniline derivatives to form the corresponding amideThe reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-[4-(4-{4-[(4-methylbenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
- 4-methyl-N-(4-{4-[(4-methylbenzoyl)amino]phenoxy}phenyl)benzamide
Uniqueness
Compared to similar compounds, 4-METHYL-N-(4-{9-[4-(4-METHYLBENZAMIDO)PHENYL]FLUOREN-9-YL}PHENYL)BENZAMIDE stands out due to its unique fluorenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interactions with molecular targets, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C41H32N2O2 |
|---|---|
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
4-methyl-N-[4-[9-[4-[(4-methylbenzoyl)amino]phenyl]fluoren-9-yl]phenyl]benzamide |
InChI |
InChI=1S/C41H32N2O2/c1-27-11-15-29(16-12-27)39(44)42-33-23-19-31(20-24-33)41(37-9-5-3-7-35(37)36-8-4-6-10-38(36)41)32-21-25-34(26-22-32)43-40(45)30-17-13-28(2)14-18-30/h3-26H,1-2H3,(H,42,44)(H,43,45) |
Clé InChI |
FDMPWIHMSBIYRY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)C7=CC=C(C=C7)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)C7=CC=C(C=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B322431.png)







![2,4-dichloro-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B322446.png)
![PROPYL 4-({[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOATE](/img/structure/B322447.png)
![2,4-dichloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B322448.png)
![N-[(3-acetylphenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B322450.png)
